Phenyl-(4-propoxyphenyl)methanone

Overview

Description

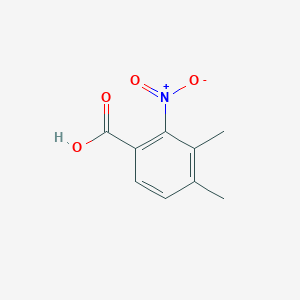

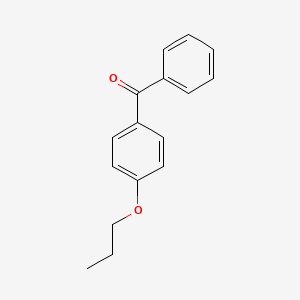

Phenyl-(4-propoxyphenyl)methanone is a chemical compound with the molecular formula C16H16O2 . It is also known by its Chemical Abstracts Service (CAS) number 65565-59-5 .

Molecular Structure Analysis

Phenyl-(4-propoxyphenyl)methanone has a molecular weight of 240.3 . The molecule contains a total of 35 bonds, including 19 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

Phenyl-(4-propoxyphenyl)methanone has a predicted density of 1.070±0.06 g/cm3 . Its melting point is 62-63.5 °C, and it has a boiling point of 202-207 °C under a pressure of 2 Torr .

Scientific Research Applications

Antitumor and Apoptotic Properties

Compounds structurally related to Phenyl-(4-propoxyphenyl)methanone, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have demonstrated significant cytotoxicity in tumor cell lines, indicating potential as anticancer agents. These compounds have been found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells, showcasing their promising therapeutic potential in cancer treatment (H. I. Magalhães et al., 2013). Further in vitro and in vivo studies have confirmed the antitumor effects of these compounds, demonstrating significant tumor inhibition rates without substantial toxicity (H. I. Magalhães et al., 2011).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of derivatives of Phenyl-(4-propoxyphenyl)methanone. For instance, derivatives such as (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone have been synthesized and evaluated for their antioxidant properties, indicating the potential of these compounds in applications beyond anticancer treatments (Yasin Çetinkaya et al., 2012). The optimization of synthesis methods for related compounds, such as (2,4-Dinitrophenyl)(Phenyl)Methanone, has also been explored to improve efficiency and yield (Jiang Ri-shan, 2009).

Biological Activities and Potential Applications

Derivatives of Phenyl-(4-propoxyphenyl)methanone have been explored for various biological activities, including antimicrobial and antifungal properties. For example, novel synthesis methods have led to the creation of compounds with significant antimycobacterial activities against drug-resistant strains of Mycobacterium tuberculosis (M. A. Ali & M. Yar, 2007). These findings highlight the versatility and potential of Phenyl-(4-propoxyphenyl)methanone derivatives in developing new therapeutic agents with diverse biological activities.

Mechanism of Action

Target of Action

Phenyl-(4-propoxyphenyl)methanone is a complex organic compound with the molecular formula C16H16O2 . The primary targets of this compound are currently unknown. This is an area of active research and understanding the specific targets will provide valuable insights into its mechanism of action.

Mode of Action

Similar compounds have been shown to interact with their targets through covalent modification This involves the compound binding to its target, leading to changes in the target’s function

Biochemical Pathways

For instance, compounds with a phenylpropanoid structure are known to play a role in the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds have important functions including plant defense and structural support.

Pharmacokinetics

The compound’s logp value of3.70640 suggests that it is likely to be lipophilic, which could influence its absorption and distribution within the body

properties

IUPAC Name |

phenyl-(4-propoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCRPDCCPSDJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392311 | |

| Record name | Methanone, phenyl(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl-(4-propoxyphenyl)methanone | |

CAS RN |

65565-59-5 | |

| Record name | Methanone, phenyl(4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)

![6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B1352731.png)